molecular formula C12H11NO2 B11899851 Methyl 2-(quinolin-3-yl)acetate CAS No. 847458-93-9

Methyl 2-(quinolin-3-yl)acetate

Cat. No.: B11899851
CAS No.: 847458-93-9
M. Wt: 201.22 g/mol
InChI Key: RLSIHKPMERGBNM-UHFFFAOYSA-N
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Description

Methyl 2-(quinolin-3-yl)acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(quinolin-3-yl)acetate typically involves the esterification of 2-(quinolin-3-yl)acetic acid. One common method is the reaction of 2-(quinolin-3-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(quinolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(quinolin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(quinolin-3-yl)acetate is primarily related to its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies. Additionally, the compound can inhibit certain enzymes, further contributing to its biological activity.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-(Quinolin-3-yl)acetic acid: The precursor to Methyl 2-(quinolin-3-yl)acetate.

    Quinoline-3-carboxylic acid: A common oxidation product.

Uniqueness: this compound is unique due to its ester functional group, which can influence its solubility, reactivity, and biological activity. The presence of the ester group can also facilitate further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

847458-93-9

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-quinolin-3-ylacetate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)7-9-6-10-4-2-3-5-11(10)13-8-9/h2-6,8H,7H2,1H3

InChI Key

RLSIHKPMERGBNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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